2-(Methoxycarbonyl)-6-nitrobenzoic acid
Overview
Description
2-(Methoxycarbonyl)-6-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6. It is a derivative of benzoic acid, featuring a methoxycarbonyl group (-COOCH3) and a nitro group (-NO2) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid typically involves the nitration of methyl benzoate followed by hydrolysis. One common method includes the following steps:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Hydrolysis: The resulting methyl 2-(methoxycarbonyl)-6-nitrobenzoate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(Aminocarbonyl)-6-nitrobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Hydrolysis: this compound.
Scientific Research Applications
2-(Methoxycarbonyl)-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-6-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to form a carboxylic acid, which can interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrobenzoate: Similar structure but lacks the methoxycarbonyl group.
2-Nitrobenzoic acid: Similar structure but lacks the methoxycarbonyl group.
Methyl 4-nitrobenzoate: Nitro group at a different position on the benzene ring.
Uniqueness
2-(Methoxycarbonyl)-6-nitrobenzoic acid is unique due to the presence of both the methoxycarbonyl and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
2-methoxycarbonyl-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)5-3-2-4-6(10(14)15)7(5)8(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMQLZPEBHSABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402851 | |
Record name | 2-(Methoxycarbonyl)-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21606-04-2 | |
Record name | 1-Methyl 3-nitro-1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21606-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methoxycarbonyl)-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methoxycarbonyl)-6-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What is the molecular structure of 2-(Methoxycarbonyl)-6-nitrobenzoic acid and what are some key structural features?
A1: this compound consists of a benzene ring with three substituents: a nitro group, a carboxylic acid group, and a methoxycarbonyl group. The dihedral angles between the benzene ring and these substituents are as follows []:
Q2: How does the crystal structure of this compound influence its intermolecular interactions?
A2: In the crystal structure, this compound molecules are linked together through a network of hydrogen bonds. One classic O—H⋯O hydrogen bond and two non-classical C—H⋯O contacts are observed between adjacent molecules []. These interactions contribute to the formation of a three-dimensional network within the crystal lattice.
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